molecular formula C22H25N5O B6492143 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methylphenyl)piperazine CAS No. 1326819-96-8

1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methylphenyl)piperazine

Cat. No.: B6492143
CAS No.: 1326819-96-8
M. Wt: 375.5 g/mol
InChI Key: AHHSXGAIOKNTRU-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methylphenyl)piperazine is a synthetic compound featuring a 1,2,3-triazole core linked to a 3,4-dimethylphenyl group and a piperazine moiety substituted with a 2-methylphenyl ring. The triazole-carbonyl-piperazine scaffold is structurally distinct due to the presence of two methyl-substituted aryl groups, which confer lipophilicity and influence electronic properties.

The synthesis of such compounds typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by amidation or coupling reactions to attach the piperazine moiety.

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-16-8-9-19(14-18(16)3)27-15-20(23-24-27)22(28)26-12-10-25(11-13-26)21-7-5-4-6-17(21)2/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHSXGAIOKNTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole core. Commonly, the triazole ring is synthesized through a cycloaddition reaction, often facilitated by copper catalysts.

  • Synthesis of Triazole Ring: The azide-alkyne Huisgen cycloaddition (often referred to as a "click reaction") is a favored method, using appropriate starting materials under mild conditions.

  • Formation of Piperazine Linkage: The subsequent step involves coupling the triazole ring with the piperazine moiety. This can be achieved through various amide bond-forming reactions, like the use of coupling agents such as EDC (ethyl(dimethylaminopropyl)carbodiimide) in an organic solvent.

Industrial Production Methods

On an industrial scale, the methods are optimized for yield and purity, often involving more efficient catalysts and scalable reaction conditions. This includes automated reaction setups, in-line purification systems, and solvent recycling processes to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methylphenyl)piperazine can undergo several types of reactions:

  • Oxidation and Reduction: The triazole ring and the phenyl groups can participate in oxidation reactions under strong oxidizing conditions, leading to various by-products. Reduction can affect the piperazine ring under appropriate conditions.

  • Substitution: This compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety, where various nucleophiles can replace hydrogen atoms under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)

  • Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

  • Substitution: Alkyl halides, sulfonyl chlorides

Major Products

Depending on the reaction conditions, the primary products can vary. For example, oxidation can yield corresponding carboxylic acids, while substitution can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methylphenyl)piperazine has shown promise in several areas:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential as an inhibitor in various biochemical pathways.

  • Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: Utilized in the development of novel materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The compound's mechanism of action often revolves around its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites, inhibiting their function. Similarly, the phenyl groups can engage in π-π interactions with biological macromolecules, affecting their activity. The exact pathways and targets can vary, but often involve modulation of biochemical pathways critical for cellular processes.

Comparison with Similar Compounds

1-((N1-Substituted Benzyl-1H-1,2,3-Triazol-4-yl)Methyl)-4-(N1-Benzyl-2-Methyl-4-Nitro-Imidazole-5-yl)Piperazine

  • Key Differences : Replaces the 3,4-dimethylphenyl-triazole with a nitroimidazole-piperazine hybrid.
  • Biological Activity : Tested against solid tumors, with nitroimidazole moieties often associated with radiosensitization .

1-(3-Trifluoromethylphenyl)Piperazine (3-TFMPP)

  • Key Differences : Substitutes the 2-methylphenyl group on piperazine with a 3-trifluoromethylphenyl group.
  • Impact : The CF₃ group’s electronegativity increases binding affinity for serotonin receptors (5-HT₁A/₂A) but may reduce blood-brain barrier permeability due to higher polarity .

1-(2-Methoxyphenyl)-4-[(2,4,6-Trimethylphenyl)Sulfonyl]Piperazine

  • Key Differences : Incorporates a sulfonyl group and methoxy substituent.
  • Impact : The sulfonyl group enhances solubility and may modulate selectivity for kinase targets, while the methoxy group introduces steric hindrance .

Functional Analogues with Varied Linkers

[4-(4-Fluorobenzyl)Piperazin-1-yl]Methanone Derivatives

  • Key Differences: Replaces the triazole-carbonyl linker with a simple methanone group.
  • Impact: The triazole’s rigidity may improve target engagement specificity compared to flexible methanone linkers.

Eltrombopag

  • Key Differences : Contains a 3,4-dimethylphenyl group in a pyrazole scaffold instead of a triazole.
  • Impact : The pyrazole core’s hydrogen-bonding capability may enhance interactions with thrombopoietin receptors, whereas the triazole in the target compound could offer metabolic resistance .

Physicochemical and Pharmacokinetic Comparisons

Compound LogP (Predicted) Solubility Key Substituents Reported Activity
Target Compound ~3.8 Low 3,4-Dimethylphenyl, 2-methylphenyl Not specified (inferred CNS targets)
3-TFMPP ~2.5 Moderate 3-CF₃-phenyl Serotonin receptor agonist
Nitroimidazole-Piperazine Hybrid ~2.0 High Nitroimidazole Antitumor activity
Eltrombopag ~4.5 Very low 3,4-Dimethylphenyl (pyrazole) Thrombopoietin receptor agonist
  • Lipophilicity : The target compound’s higher logP compared to 3-TFMPP suggests greater membrane permeability but lower aqueous solubility.
  • Metabolic Stability : The 3,4-dimethylphenyl group may slow oxidative metabolism relative to nitro or trifluoromethyl groups .

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